molecular formula C8H11F3O2 B15175189 Butyl 4,4,4-trifluorobut-2-enoate CAS No. 921212-92-2

Butyl 4,4,4-trifluorobut-2-enoate

Cat. No.: B15175189
CAS No.: 921212-92-2
M. Wt: 196.17 g/mol
InChI Key: MAFQXXXUUASKSH-UHFFFAOYSA-N
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Description

Butyl 4,4,4-trifluorobut-2-enoate is a fluorinated ester characterized by a butyl ester group, a trifluoromethyl (CF₃) substituent, and a conjugated double bond. This compound serves as a critical building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals, agrochemicals, and specialty materials. Its synthesis, as described in Indian Patent Application No. 201911002025 A (2020), involves a one-step process from its hydroxy derivative using mild and readily available reagents, enabling scalable production . The presence of both electron-withdrawing groups (CF₃ and ester) confers unique reactivity, making it valuable for applications requiring regioselective transformations.

Properties

CAS No.

921212-92-2

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

butyl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h4-5H,2-3,6H2,1H3

InChI Key

MAFQXXXUUASKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl 4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl 4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4,4,4-trifluorobut-2-enoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. The compound can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorination increases molecular weight, density, and boiling point compared to non-fluorinated analogs like butyl acetate.
  • The CF₃ group enhances polarity and thermal stability but reduces volatility relative to non-fluorinated esters .

Comparison with Ethyl 4,4,4-Trifluorobut-2-enoate

In hydroformylation reactions, ethyl 4,4,4-trifluorobut-2-enoate exhibits regioselectivity favoring the 2-position due to the stronger directing effect of the ester group over CF₃ under rhodium(I)/Biphephos catalysis .

Comparison with Non-Fluorinated Esters (Butyl Acetate)

  • Stability: The CF₃ group in this compound stabilizes the alkene via electron withdrawal, reducing susceptibility to electrophilic addition compared to butyl acetate.
  • Reactivity : Fluorination enhances resistance to hydrolysis under acidic or basic conditions, making it more suitable for harsh synthetic environments .

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